molecular formula C8H7N3O2 B160577 Benzimidazole, 5-methyl-2-nitro- CAS No. 10045-38-2

Benzimidazole, 5-methyl-2-nitro-

Cat. No. B160577
CAS RN: 10045-38-2
M. Wt: 177.16 g/mol
InChI Key: ZHWBOFHMPVMAIO-UHFFFAOYSA-N
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Description

Benzimidazole, 5-methyl-2-nitro- is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of Benzimidazole, 5-methyl-2-nitro- is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. Additionally, Benzimidazole, 5-methyl-2-nitro- may interact with DNA directly, potentially causing damage to the DNA molecule.

Biochemical And Physiological Effects

Benzimidazole, 5-methyl-2-nitro- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, potentially through its effects on DNA replication and repair. Additionally, Benzimidazole, 5-methyl-2-nitro- has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Benzimidazole, 5-methyl-2-nitro- in lab experiments is its fluorescent properties, which make it a useful probe for the detection of DNA. Additionally, this compound has been shown to be relatively easy to synthesize and purify. However, Benzimidazole, 5-methyl-2-nitro- can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Benzimidazole, 5-methyl-2-nitro-. One area of interest is the development of new materials based on this compound, such as metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of this compound, particularly with regard to its potential applications in cancer treatment. Finally, there is a need for additional research on the toxicity of Benzimidazole, 5-methyl-2-nitro- and its potential effects on human health.

Synthesis Methods

The synthesis of Benzimidazole, 5-methyl-2-nitro- is typically achieved through a reaction between o-phenylenediamine and 5-methyl-2-nitrobenzoic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified through a series of recrystallization steps.

Scientific Research Applications

Benzimidazole, 5-methyl-2-nitro- has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of DNA. This compound has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Benzimidazole, 5-methyl-2-nitro- has been used in the synthesis of novel materials, such as metal-organic frameworks.

properties

CAS RN

10045-38-2

Product Name

Benzimidazole, 5-methyl-2-nitro-

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methyl-2-nitro-1H-benzimidazole

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10)

InChI Key

ZHWBOFHMPVMAIO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-]

Other CAS RN

10045-38-2

synonyms

Benzimidazole,5-methyl-2-nitro-(8CI)

Origin of Product

United States

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